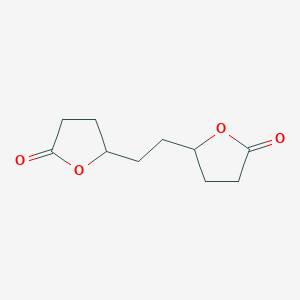
5,5'-(Ethane-1,2-diyl)di(oxolan-2-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-(Ethane-1,2-diyl)di(oxolan-2-one) is a chemical compound that belongs to the class of cyclic carbonates It is characterized by the presence of two oxolan-2-one rings connected by an ethane-1,2-diyl linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Ethane-1,2-diyl)di(oxolan-2-one) typically involves the reaction of ethylene glycol with carbonyl compounds in the presence of a catalyst. One common method is the acetalization of aldehydes or ketones with ethylene glycol, using a Brönsted or Lewis acid catalyst . The reaction conditions often include refluxing in toluene with a Dean-Stark apparatus to continuously remove water from the reaction mixture.
Industrial Production Methods
Industrial production of 5,5’-(Ethane-1,2-diyl)di(oxolan-2-one) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as distillation or crystallization to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5,5’-(Ethane-1,2-diyl)di(oxolan-2-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst like nickel (Ni) or rhodium (Rh).
Substitution: Nucleophilic substitution reactions can occur with reagents such as organolithium (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in pyridine.
Reduction: H2 gas with Ni or Rh catalyst.
Substitution: RLi or RMgX in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives.
Applications De Recherche Scientifique
5,5’-(Ethane-1,2-diyl)di(oxolan-2-one) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination polymers.
Medicine: Investigated for its potential use in the development of new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 5,5’-(Ethane-1,2-diyl)di(oxolan-2-one) involves its ability to form stable complexes with various metal ions and organic molecules. The ethane-1,2-diyl linker provides flexibility, allowing the compound to adopt different conformations and interact with multiple targets. This flexibility is crucial for its role in coordination chemistry and the formation of supramolecular assemblies .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxolane: A related compound with a similar cyclic structure but without the ethane-1,2-diyl linker.
1,3-Dioxane: Another cyclic compound with a six-membered ring structure, differing in ring size and stability.
Uniqueness
5,5’-(Ethane-1,2-diyl)di(oxolan-2-one) is unique due to its dual oxolan-2-one rings connected by an ethane-1,2-diyl linker. This structure imparts flexibility and allows for the formation of diverse coordination polymers and supramolecular assemblies. Its ability to undergo various chemical reactions and form stable complexes makes it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
58936-17-7 |
|---|---|
Formule moléculaire |
C10H14O4 |
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
5-[2-(5-oxooxolan-2-yl)ethyl]oxolan-2-one |
InChI |
InChI=1S/C10H14O4/c11-9-5-3-7(13-9)1-2-8-4-6-10(12)14-8/h7-8H,1-6H2 |
Clé InChI |
WXTRDPUBGCPUCZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)OC1CCC2CCC(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


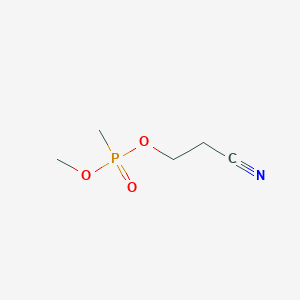
![Acetamide, 2,2,2-trifluoro-N-[(phenylamino)carbonyl]-](/img/structure/B14606299.png)

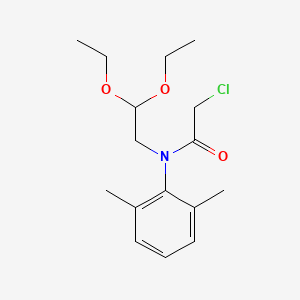
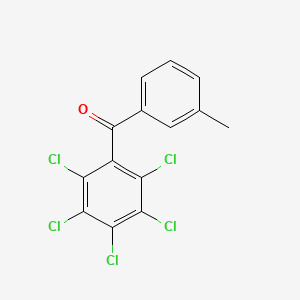
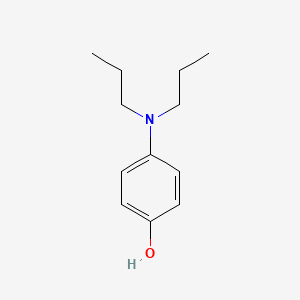
![Acetamide, N-(5-oxo-5H-benzo[a]phenoxazin-6-yl)-](/img/structure/B14606334.png)
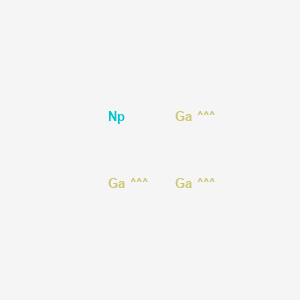
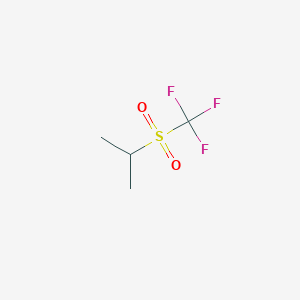
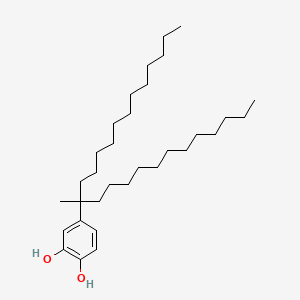

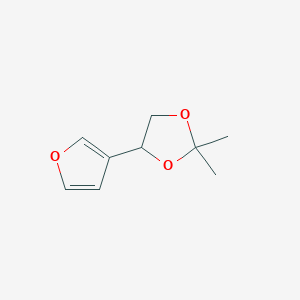
![[Bis(2-hydroxyethyl)amino]oxidanide](/img/structure/B14606383.png)
![{9-[4-(Methanesulfinyl)phenyl]-9H-fluoren-9-yl}acetaldehyde](/img/structure/B14606386.png)
